5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol. This compound belongs to the class of pyrimidinediones, which are characterized by their bicyclic structure containing a pyrimidine ring fused to a pyrimidinedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethylamine with a suitable diketone in the presence of a catalyst to form the desired pyrimidinedione structure.
Industrial Production Methods: In an industrial setting, the production of 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules. Its structural similarity to naturally occurring nucleotides can make it useful in biochemical assays.
Medicine: The compound has potential medicinal applications, including the development of pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes, such as in the treatment of diseases related to nucleotide metabolism.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 5,6-diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness: 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific ethyl group, which influences its reactivity and biological activity compared to its propyl and isobutyl analogs
Properties
CAS No. |
80798-52-3 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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